Purity Specification of 98% (HPLC) Versus Typical Research-Grade Benzothiazole-Azetidine Analogs at 95%
Ethyl 3-(benzo[d]thiazol-2-yloxy)azetidine-1-carboxylate is supplied at a certified purity of 98% as determined by the vendor's internal quality control protocols . In contrast, several structurally related benzothiazole-azetidine research compounds available through other catalog suppliers are routinely listed at 95% purity (e.g., 5-(3-(benzo[d]thiazol-2-yloxy)azetidine-1-carbonyl)-2H-pyran-2-one and (E)-1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one) . This 3-percentage-point purity gap represents a potential 5% difference in total impurity burden (from 2% to 5%), which in a 10 µM assay corresponds to up to 0.5 µM of unidentified impurity that may act as confounding agonists, antagonists, or fluorescent interferents.
| Evidence Dimension | Certified chromatographic purity (HPLC) |
|---|---|
| Target Compound Data | 98% (Ethyl 3-(benzo[d]thiazol-2-yloxy)azetidine-1-carboxylate, Leyan Cat. 2227924) |
| Comparator Or Baseline | 95% (typical purity for closely related benzothiazole-azetidine ethers from other research suppliers) |
| Quantified Difference | Purity differential of +3 percentage points; impurity burden reduced from ~5% to ~2%, a ~60% relative reduction in total impurities |
| Conditions | Vendor-specified purity determination; individual batch certificates of analysis may show inter-batch variation |
Why This Matters
Higher purity directly reduces the risk of impurity-driven false positives or negatives in biological assays, improving inter-experiment reproducibility—a critical factor when selecting a compound for SAR campaigns or reference standard use.
